molecular formula C22H18Cl2N4 B11078238 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11078238
M. Wt: 409.3 g/mol
InChI Key: FFWNRDKAYOZHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido-benzimidazole derivative characterized by a 3,4-dichlorobenzylamino substituent at position 1, a propyl group at position 3, and a cyano group at position 2.

Properties

Molecular Formula

C22H18Cl2N4

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H18Cl2N4/c1-2-5-15-11-21(26-13-14-8-9-17(23)18(24)10-14)28-20-7-4-3-6-19(20)27-22(28)16(15)12-25/h3-4,6-11,26H,2,5,13H2,1H3

InChI Key

FFWNRDKAYOZHJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC(=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Pyrido[1,2-a]benzimidazole Skeleton Synthesis

The pyrido[1,2-a]benzimidazole core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic or catalytic conditions. For example, Karande et al. (2020) demonstrated that low-transition-temperature mixtures (LTTMs) like oxalic acid dihydrate and L-proline facilitate one-pot multicomponent reactions between 2-aminobenzimidazole, aldehydes, and malononitrile at room temperature, yielding pyrimido[1,2-a]benzimidazole derivatives in ≤95% yield. Adapting this method, the propyl substituent at position 3 could be introduced using propionaldehyde or a propyl-containing aldehyde precursor.

Key Reaction Parameters:

  • Catalyst: Oxalic acid dihydrate:L-proline (1:1 molar ratio)

  • Solvent: LTTM (acts as both solvent and catalyst)

  • Temperature: Room temperature (25°C)

  • Time: 15–25 minutes

Functionalization at Position 1: Introduction of the (3,4-Dichlorobenzyl)amino Group

Amination via Nucleophilic Substitution

The primary amino group at position 1 is introduced through nucleophilic substitution or reductive amination. Sigma-Aldrich’s protocol for analogous compounds suggests reacting the pyrido[1,2-a]benzimidazole intermediate with 3,4-dichlorobenzylamine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Procedure:

  • Dissolve the pyrido[1,2-a]benzimidazole intermediate (1 mmol) in anhydrous DMF.

  • Add 3,4-dichlorobenzylamine (1.2 mmol) and EDCI (1.5 mmol).

  • Stir at 50°C for 6–8 hours under nitrogen.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane:ethyl acetate 7:3).

Yield Optimization:

  • Excess amine (1.2–1.5 eq) improves conversion.

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Cyano Group Installation at Position 4

Cyanation via Sandmeyer Reaction

The cyano group at position 4 is introduced using a modified Sandmeyer reaction. A diazonium salt intermediate, generated from the corresponding amine, is treated with copper(I) cyanide (CuCN) in acetonitrile at elevated temperatures.

Stepwise Protocol:

  • Convert the 4-amino intermediate to its diazonium salt using NaNO₂ and HCl at 0–5°C.

  • Add CuCN (2 eq) and heat to 80°C for 2 hours.

  • Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

  • Dry over MgSO₄ and concentrate under reduced pressure.

Critical Notes:

  • Side Reactions: Competing hydrolysis to carboxylic acids can occur if moisture is present.

  • Safety: CuCN is highly toxic; strict inert atmosphere conditions are required.

Propyl Side Chain Incorporation

Alkylation at Position 3

The propyl group at position 3 is introduced via Friedel-Crafts alkylation or Grignard addition. A practical method involves treating the benzimidazole precursor with 1-bromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Optimized Conditions:

  • Substrate: Pyrido[1,2-a]benzimidazole (1 mmol)

  • Alkylating Agent: 1-Bromopropane (1.5 mmol)

  • Catalyst: AlCl₃ (0.2 mmol)

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

Yield:** 78–82% after silica gel purification.

Integrated Synthetic Route

Combining the above steps, a consolidated synthesis pathway is proposed:

  • Core Formation:

    • React 2-aminobenzimidazole, propionaldehyde, and malononitrile in LTTM (oxalic acid:L-proline) to form 3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile.

  • Amination:

    • Couple with 3,4-dichlorobenzylamine using EDCI in DMF.

  • Purification:

    • Recrystallize from ethanol/water (3:1) to achieve ≥98% purity.

Overall Yield:** 65–70% (three steps).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Multicomponent (LTTM)Short reaction time, eco-friendly, no byproductsLimited substrate scope for bulky aldehydes85–95
Stepwise AlkylationHigh regioselectivityRequires harsh conditions (AlCl₃, high temp)70–82
Reductive AminationMild conditions, scalableMultiple purification steps60–75

Challenges and Mitigation Strategies

  • Regioselectivity: Competing alkylation at N1 vs. C3 is minimized using sterically hindered catalysts (e.g., bulky phosphines).

  • Functional Group Compatibility: The cyano group’s sensitivity to hydrolysis necessitates anhydrous conditions during Sandmeyer reactions.

  • Scale-Up: LTTM-based methods are preferred for industrial applications due to solvent recyclability and low energy input .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit diverse biological activities, including antimicrobial effects. Preliminary studies suggest that 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile may possess significant antimicrobial activity against various bacterial strains and fungi. For instance, similar compounds have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, making this compound a candidate for further pharmacological evaluation .

Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. The structural features of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile suggest potential efficacy against cancer cell lines. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, it is useful to compare it with other benzimidazole derivatives that share structural similarities:

Compound NameStructural FeaturesNotable Activities
1-(3-Chlorobenzyl)-2-methylbenzimidazoleChlorobenzyl group; methyl substitutionAntimicrobial
2-Amino-5-(3-chlorophenyl)-benzimidazoleAmino group; chlorophenyl substitutionAnticancer
5-(4-Methylphenyl)-2-(trifluoromethyl)benzimidazoleTrifluoromethyl group; methyl substitutionAntiviral

These compounds highlight the diversity within benzimidazole derivatives while emphasizing the unique combination of functional groups present in 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile that may confer distinct biological properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight Biological Activity Synthesis Method Yield
Target Compound: 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 3,4-Dichlorobenzylamino; 3: Propyl; 4: CN ~385.3* Not explicitly reported Likely multistep synthesis† N/A
2-(3,4-Dichlorobenzyl)-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile (3m) 2: 3,4-Dichlorobenzyl; 3: Methyl; 1: Oxo; 4: CN 380.04 Anti-TB, MDR-TB activity Preparative HPLC purification 51%
1-[(2-Methoxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (STK105922) 1: 2-Methoxyethylamino; 3: Propyl; 4: CN 308.38 Not reported Commercial synthesis N/A
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)-4-cyano analog 1: Dimethylaminopropylamino; 3: Methyl; 2: Allyl 361.48 Not reported Custom synthesis N/A

*Calculated based on formula C₂₁H₁₆Cl₂N₄.
†Inferred from analogs in , which describe multicomponent syntheses for related pyrido-benzimidazoles.

Key Observations:

Substituent Impact on Activity: The dichlorobenzyl group in the target compound and 3m () introduces electron-withdrawing Cl atoms, which may enhance binding to hydrophobic pockets in microbial targets. 3m demonstrated activity against tuberculosis (TB) and multidrug-resistant TB (MDR-TB), suggesting the dichlorobenzyl motif is critical for antimicrobial efficacy .

Synthesis Efficiency :

  • Compound 3m was synthesized via preparative HPLC with a moderate yield (51%) , while highlights a one-pot multicomponent reaction for analogous pyrido-benzimidazoles, which avoids tedious purification steps . The target compound’s synthesis may require similar optimization for scalability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The dichlorobenzyl group in the target compound predicts higher logP than STK105922 (methoxyethylamino) but lower than the allyl-containing analog in . This balance may optimize blood-brain barrier penetration or microbial targeting.
  • Solubility: The cyano group at position 4 in all analogs introduces polarity, but bulky hydrophobic substituents (e.g., dichlorobenzyl) could limit aqueous solubility, necessitating formulation adjustments.

Biological Activity

The compound 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole class, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be represented as follows:

C19H16Cl2N4S\text{C}_{19}\text{H}_{16}\text{Cl}_2\text{N}_4\text{S}

This compound features a pyrido-benzimidazole core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives possess significant anticancer properties. The following table summarizes key findings regarding the biological activity of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile in various cancer cell lines:

Cell Line Inhibition (%) Mechanism of Action
Human Lung Adenocarcinoma (A549)75%Induction of apoptosis via caspase activation
Human Malignant Melanoma (WM115)68%DNA damage and hypoxia-targeted cytotoxicity
Human Breast Carcinoma (MCF-7)82%ROS-mediated cell death
  • Caspase Activation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptotic pathway. This was confirmed using caspase 3/7 assays that demonstrated increased apoptosis in treated cells compared to controls .
  • DNA Damage : Studies utilizing the in situ DNA Assay Kit have indicated that this compound can cause significant DNA damage in cancer cells, leading to cell cycle arrest and subsequent apoptosis .
  • Hypoxia Selectivity : The compound exhibits selective cytotoxicity towards hypoxic tumor environments, making it a potential candidate for targeted cancer therapies .

Case Studies

A notable study evaluated the efficacy of various benzimidazole derivatives, including our compound of interest, against several cancer cell lines. The results highlighted significant growth inhibition and apoptosis induction in A549 and WM115 cells. The study concluded that compounds with similar structures could be developed as effective anticancer agents targeting hypoxic tumor microenvironments .

Q & A

What are the recommended synthetic routes for 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction efficiency be optimized?

Basic Research Question
The compound is synthesized via multicomponent reactions (MCRs), which offer advantages such as atom economy and reduced purification steps. A one-pot method involving heterocyclic ketene aminals, enamines, and aromatic aldehydes has been reported for analogous pyrido[1,2-a]benzimidazoles . Optimization involves:

  • Temperature control : Reactions conducted at 50–80°C improve yield while minimizing side reactions.
  • Catalyst selection : Acidic conditions (e.g., trifluoroacetic acid) enhance imine formation and cyclization .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or methylene chloride) stabilize intermediates .
  • Workflow integration : Precipitation-based purification avoids column chromatography, saving time .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question
Characterization requires a combination of techniques:

  • 1H/13C NMR : Assigns proton environments (e.g., dichlorobenzyl aromatic protons at δ 7.20–7.54 ppm) and verifies carbonitrile functionality (C≡N at ~110 ppm) .
  • IR spectroscopy : Confirms nitrile (C≡N) stretching at 2231–2359 cm⁻¹ and NH/CH vibrations .
  • TOF-MS : Validates molecular weight (e.g., HRMS for exact mass matching) .
  • Melting point (m.p.) : Assesses purity (e.g., sharp m.p. ranges like 100–101.5°C indicate high crystallinity) .

How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?

Advanced Research Question
Computational tools enable:

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Parameter optimization : Machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent ratios, catalysts) .
  • Electronic property modulation : HOMO-LUMO gaps and Fukui indices predict regioselectivity in benzimidazole functionalization .

What strategies resolve contradictions in reported biological activities or synthetic yields of derivatives?

Advanced Research Question
Contradictions arise from variability in:

  • Synthetic conditions : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify critical factors via ANOVA .
  • Structural validation : Cross-check NMR/IR data with computational simulations (e.g., ChemDraw or Gaussian) to confirm regioisomerism .
  • Biological assays : Standardize protocols (e.g., MIC testing for antimicrobial activity) to reduce inter-lab variability .

What are the key considerations in designing a multi-step synthesis for analogs of this compound?

Basic Research Question
Key steps include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted side reactions during benzimidazole formation .
  • Sequential functionalization : Introduce the 3-propyl group early to avoid steric hindrance in later steps .
  • Intermediate characterization : Monitor each step via TLC and LC-MS to ensure purity .

How to optimize solvent and catalyst systems for improving regioselectivity in benzimidazole ring formation?

Advanced Research Question
Regioselectivity is influenced by:

  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize charge-separated intermediates, favoring para-substitution .
  • Acid catalysts : Trifluoroacetic acid (TFA) promotes protonation of nitriles, directing electrophilic attack to specific positions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

What safety protocols are critical when handling hazardous intermediates during synthesis?

Basic Research Question
Critical protocols include:

  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCN from nitrile degradation) .
  • PPE : Wear nitrile gloves and safety goggles when handling chlorinated intermediates .
  • Waste disposal : Segregate halogenated waste (e.g., dichlorobenzyl byproducts) for incineration .

What role do substituents (e.g., 3,4-dichlorobenzyl) play in modulating electronic properties and reactivity?

Advanced Research Question
Substituents impact:

  • Electron withdrawal : The 3,4-dichlorobenzyl group lowers electron density at the benzimidazole ring, enhancing electrophilic substitution at the 4-position .
  • Lipophilicity : Chlorine atoms increase logP values, improving membrane permeability in biological assays .
  • Steric effects : Bulky substituents at the 3-propyl position can hinder π-π stacking in crystallographic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.